molecular formula C10H6O3 B1627413 2-Benzofuranglyoxylaldehyde CAS No. 40749-31-3

2-Benzofuranglyoxylaldehyde

Cat. No.: B1627413
CAS No.: 40749-31-3
M. Wt: 174.15 g/mol
InChI Key: JAAVOKJKWKKIGF-UHFFFAOYSA-N
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Description

2-Benzofuranglyoxylaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranglyoxylaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the glyoxylaldehyde group. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core. Subsequent formylation reactions introduce the glyoxylaldehyde group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and formylation processes .

Chemical Reactions Analysis

Types of Reactions: 2-Benzofuranglyoxylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzofuranglyoxylaldehyde, a compound with a unique structure, has garnered attention for its potential applications in various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its benzofuran ring fused with an aldehyde group. Its molecular formula is C10H7O3, and it features a distinctive aromatic system that contributes to its reactivity and utility in chemical reactions.

Key Properties:

  • Molecular Weight : 175.16 g/mol
  • Melting Point : Varies based on purity and synthesis method
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

  • Condensation Reactions : It can undergo condensation with amines to form imines, which are valuable intermediates in the synthesis of pharmaceuticals.
  • Cycloaddition Reactions : The compound can participate in Diels-Alder reactions, forming complex cyclic structures useful in drug development.

Case Study: Synthesis of Benzofuran Derivatives

A study demonstrated the use of this compound in synthesizing novel benzofuran derivatives through a multi-step reaction involving cyclization and functionalization. The resulting compounds exhibited promising biological activity against cancer cell lines .

Medicinal Chemistry

The medicinal properties of this compound have been explored extensively. Its derivatives have shown potential as:

  • Anticancer Agents : Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer drugs.
  • Antimicrobial Agents : Research indicates that certain derivatives possess antibacterial activity, making them candidates for new antibiotics.

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in vitro. The results indicated significant inhibition of cell proliferation in breast cancer cells, highlighting the compound's potential as a lead structure for drug development .

Materials Science

This compound has found applications in materials science, particularly in the development of:

  • Fluorescent Materials : Due to its aromatic structure, it can be used to create fluorescent compounds for sensors and imaging applications.
  • Polymer Chemistry : It can act as a monomer or crosslinker in polymer synthesis, enhancing the material properties of polymers.

Data Table: Applications Summary

Application AreaSpecific UsesNotable Findings
Organic SynthesisIntermediate for imines and cyclic compoundsNovel benzofuran derivatives synthesized
Medicinal ChemistryAnticancer and antimicrobial agentsSignificant cytotoxicity against cancer cells
Materials ScienceFluorescent materials and polymer applicationsEnhanced properties observed in synthesized polymers

Mechanism of Action

The mechanism of action of 2-Benzofuranglyoxylaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

    Benzofuran: The parent compound of 2-Benzofuranglyoxylaldehyde, known for its broad range of biological activities.

    2-Benzofuranmethanol: A similar compound with a hydroxyl group instead of an aldehyde group.

    2-Benzofuranacetic acid: A derivative with a carboxylic acid group.

Uniqueness: this compound is unique due to the presence of the glyoxylaldehyde group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and biochemical research .

Biological Activity

2-Benzofuranglyoxylaldehyde, a compound belonging to the benzofuran family, is characterized by its unique structure that includes a fused benzene and furan ring. This compound has garnered attention for its diverse biological activities , which include potential therapeutic applications in medicine and significant roles in biochemical research.

Structure

  • Chemical Formula : C₉H₇O₂
  • CAS Number : 40749-31-3

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Benzofuran Ring : This is achieved through the cyclization of ortho-hydroxyaryl ketones.
  • Introduction of the Glyoxylaldehyde Group : Formylation reactions are used to attach the glyoxylaldehyde moiety.

Common reagents and conditions include:

  • Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting various metabolic pathways.
  • Induction of Apoptosis : It has been shown to induce programmed cell death in cancer cells, making it a candidate for anti-cancer therapies.

Therapeutic Potential

Research indicates several promising biological activities:

  • Anti-Tumor Properties : Studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-Inflammatory Effects : The compound has been observed to reduce inflammation markers in various models.
Biological ActivityObservations
Anti-TumorInduces apoptosis in cancer cells
Anti-InflammatoryReduces inflammation markers

Case Studies

  • Anti-Cancer Activity : A study demonstrated that this compound significantly reduced cell viability in U2OS osteosarcoma cells, with IC₅₀ values indicating potent cytotoxicity.
  • Inflammation Model : In a murine model of inflammation, treatment with this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Scientific Research

The compound serves as a valuable tool in various fields:

  • Biochemistry : Used as a probe for studying enzyme activities and metabolic pathways.
  • Medicinal Chemistry : Investigated for its potential as a lead compound in drug development due to its unique reactivity and biological properties.

Industrial Applications

This compound is also explored for use in:

  • Material Science : Development of advanced materials such as polymers and dyes.

Comparison with Related Compounds

Compound NameStructure TypeUnique Properties
BenzofuranParent CompoundBroad range of biological activities
2-BenzofuranmethanolHydroxyl derivativeSimilar reactivity but with hydroxyl group
2-Benzofuranacetic acidCarboxylic acid derivativeDifferent biological activity profile

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAVOKJKWKKIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596551
Record name (1-Benzofuran-2-yl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40749-31-3
Record name (1-Benzofuran-2-yl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-acetylbenzofuran (100 g) and selenium dioxide (69.3 g) was dissolved in water (20 ml) and dioxan (500 ml) and heated under reflux for 24 h. The reaction mixture was filtered and the solvent evaporated to give a dark-red solid which was taken up in dimethylformamide and heated on a steam bath for 8 h. The solution was filtered, the solvent evaporated and the residue triturated with ether to give the title compound (65.4 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
69.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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